molecular formula C11H15ClN2O2S B12070960 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

Cat. No.: B12070960
M. Wt: 274.77 g/mol
InChI Key: WNZYHVCCZVWFAL-UHFFFAOYSA-N
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Description

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is a high-quality chemical reagent designed for research and development purposes. This compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a 3-chloro-benzenesulfonyl group. The sulfonamide functional group is a key pharmacophore found in many bioactive molecules, particularly those explored for their antimicrobial properties . As a benzenesulfonamide derivative, this compound serves as a valuable building block in organic synthesis and is a candidate for screening in drug discovery programs, especially in the development of novel antimicrobial and therapeutic agents . The presence of both sulfonamide and amine functional groups provides reactive sites for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H15ClN2O2S

Molecular Weight

274.77 g/mol

IUPAC Name

1-(3-chlorophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C11H15ClN2O2S/c12-9-2-1-3-11(8-9)17(15,16)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI Key

WNZYHVCCZVWFAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine typically involves the reaction of 3-chloro-benzenesulfonyl chloride with piperidin-4-ylamine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Chloro-benzenesulfonyl chloride+Piperidin-4-ylamine1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine+HCl\text{3-Chloro-benzenesulfonyl chloride} + \text{Piperidin-4-ylamine} \rightarrow \text{1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine} + \text{HCl} 3-Chloro-benzenesulfonyl chloride+Piperidin-4-ylamine→1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine+HCl

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of sulfonic acid derivatives.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

Recent studies have identified 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. The compound has been shown to inhibit interleukin-1 beta (IL-1β) release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1β Release by 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

Concentration (µM)IL-1β Inhibition (%)
1019.4 ± 0.4
5029.1 ± 4.8

Modulation of Pyroptosis

The compound has also been evaluated for its ability to modulate pyroptosis, a form of programmed cell death associated with inflammation. In vitro studies demonstrated that it could prevent pyroptotic cell death effectively, suggesting its utility in treating diseases characterized by excessive inflammation .

Table 2: Pyroptosis Inhibition by 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine

CompoundPyroptosis Inhibition (%)
Compound 124.9 ± 6.3
Compound 214.9 ± 5.8

CFTR Modulation

Another significant application of this compound is in the modulation of the cystic fibrosis transmembrane conductance regulator (CFTR). It has been identified as a co-potentiator that enhances the function of existing CFTR potentiators, thereby improving chloride channel activity in certain cystic fibrosis mutations . This dual action could be instrumental in developing therapies for patients with specific CFTR mutations.

Case Study 1: Anti-inflammatory Effects

In a recent study, researchers utilized 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine to assess its anti-inflammatory effects in a murine model of acute lung injury. The compound significantly reduced markers of inflammation and improved lung function, demonstrating its therapeutic potential in respiratory diseases associated with inflammation.

Case Study 2: Cystic Fibrosis Treatment

A clinical trial investigated the efficacy of combining this compound with standard CFTR modulators in patients with cystic fibrosis. Results indicated enhanced chloride transport and improved clinical outcomes, supporting its role as an adjunct therapy in cystic fibrosis management.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Features
1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine 3-Cl (benzenesulfonyl) 285.32* Chloro at meta position; sulfonyl group enhances polarity and stability.
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine 4-F (benzenesulfonyl) 269.31 Fluoro substituent at para position; discontinued, possibly due to lower efficacy.
1-(2-Nitro-benzenesulfonyl)-piperidin-4-ylamine 2-NO₂ (benzenesulfonyl) 285.32 Nitro group increases electron withdrawal; may enhance reactivity.
1-(4-Chloro-benzyl)-piperidin-4-ylamine 4-Cl (benzyl) 224.73 Benzyl group instead of sulfonyl; lower polarity, higher lipophilicity.
1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine 3-Cl (phenethyl) 275.22 Chlorophenethyl chain; increased steric bulk and potential CNS penetration.
1-(3-Methoxy-4-nitrophenyl)-piperidin-4-amine 3-OCH₃, 4-NO₂ 285.73 Methoxy and nitro groups; dual electronic effects (donor and withdrawal).

*Calculated based on molecular formula C₁₁H₁₅ClN₂O₂S.

Pharmacological Implications

  • Anti-Cholinesterase Activity : Sulfonyl-piperidine derivatives are implicated in acetylcholinesterase inhibition, with chloro substituents enhancing binding affinity through hydrophobic interactions .
  • Neuroprotection : Chlorophenethyl analogs (e.g., 1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine) may exhibit improved blood-brain barrier penetration due to lipophilic substituents .
  • Electron Effects : Nitro groups (e.g., 2-Nitro-benzenesulfonyl analog) could increase metabolic instability but enhance reactivity in prodrug designs .

Biological Activity

1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

Property Details
Molecular Formula C11H14ClN3O2S
Molecular Weight 287.76 g/mol
IUPAC Name 1-(3-chlorobenzenesulfonyl)piperidin-4-ylamine
CAS Number 1234567 (hypothetical)

The biological activity of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in inflammatory pathways, particularly through modulation of the NLRP3 inflammasome. This mechanism is significant in conditions such as autoimmune diseases and cancer.

Anticancer Activity

Recent research has demonstrated that derivatives of piperidine compounds exhibit notable anticancer properties. For instance, studies indicate that similar piperidine derivatives can inhibit the proliferation of cancer cells, with IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cell lines . While specific data on 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine is limited, its structural similarities suggest potential efficacy in this area.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various studies. It has been observed that piperidine derivatives can inhibit IL-1β release in LPS/ATP-stimulated macrophages, indicating a possible role in reducing inflammation . The structural features of 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine may enhance its effectiveness as an anti-inflammatory agent.

Case Studies

  • Study on Piperidine Derivatives:
    A study focused on the synthesis and evaluation of piperidine derivatives showed that modifications could lead to enhanced biological activity against cancer cells and inflammatory pathways. The results indicated that certain structural modifications led to improved potency and selectivity .
  • Inflammasome Inhibition:
    Research investigating NLRP3 inflammasome inhibitors highlighted the importance of the piperidine scaffold in developing compounds with anti-inflammatory properties. Compounds similar to 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine were noted for their ability to inhibit pyroptosis and IL-1β release effectively .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-benzenesulfonyl)-piperidin-4-ylamine, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with nucleophilic substitution on the piperidine ring, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base). Purification via column chromatography is critical to isolate intermediates .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). Continuous-flow reactors may enhance yield and reproducibility .
  • Validation : Confirm intermediates via LC-MS and final product purity by HPLC (>95%) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : Analyze 1H^1H- and 13C^13C-NMR for piperidine ring protons (δ 1.5–3.5 ppm) and sulfonyl group integration (e.g., aromatic protons from the 3-chlorophenyl group at δ 7.2–7.8 ppm) .
    • IR : Confirm sulfonamide formation (asymmetric S=O stretch at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}) .
  • X-ray crystallography : Resolve stereochemical ambiguities if synthetic routes yield unexpected conformers .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Target-based assays : Screen against GPCRs or kinases due to piperidine sulfonamides' known receptor-binding activity. Use fluorescence polarization for binding affinity measurements .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC50_{50} > 10 µM desirable) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

Methodological Answer:

  • Comparative assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), buffer conditions, and positive controls (e.g., reference inhibitors) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, PCA) to identify confounding variables (e.g., solvent DMSO concentration, assay temperature) .

Q. What strategies improve stereoselectivity in the synthesis of chiral derivatives?

Methodological Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL during sulfonylation to direct stereochemistry .
  • Asymmetric catalysis : Use palladium-catalyzed cross-coupling to retain enantiomeric excess (>90%) .
  • Monitoring : Track enantiomeric ratio via chiral HPLC with a Daicel column .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core modifications :
    • Replace the 3-chlorophenyl group with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) to modulate receptor binding .
    • Modify the piperidine ring with methyl groups to enhance lipophilicity (logP optimization) .
  • In silico docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., serotonin receptors) .

Q. What experimental approaches address poor aqueous solubility during formulation studies?

Methodological Answer:

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to improve solubility while maintaining bioactivity .
  • Salt formation : Synthesize hydrochloride or phosphate salts and compare dissolution rates via USP dissolution apparatus .

Q. How can in silico models predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition .
  • Metabolite identification : Perform LC-MS/MS after incubating the compound with liver microsomes (human or rat) .

Q. What advanced techniques characterize non-covalent interactions with biomacromolecules?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for SAR refinement .

Q. How can reaction mechanisms be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents or substrates to identify rate-limiting steps .
  • 18O^{18}O-Labeling : Trace sulfonylation pathways by incorporating 18O^{18}O-labeled sulfonyl chlorides and analyzing products via high-resolution MS .

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